9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester)

Description

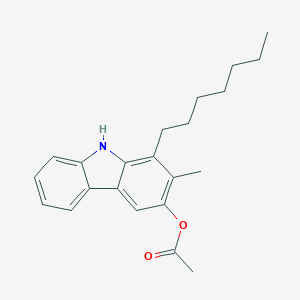

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) is a carbazole derivative characterized by a hydroxyl group at position 3, a heptyl chain at position 1, a methyl group at position 2, and an acetate ester moiety. Carbazole derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

(1-heptyl-2-methyl-9H-carbazol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-4-5-6-7-8-11-17-15(2)21(25-16(3)24)14-19-18-12-9-10-13-20(18)23-22(17)19/h9-10,12-14,23H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGIKCRNTHVIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=C2C(=CC(=C1C)OC(=O)C)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160957 | |

| Record name | 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139196-84-2 | |

| Record name | 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139196842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Propargylic Alcohol Precursor Synthesis

The synthesis of 9H-carbazole derivatives typically begins with the preparation of Z-enoate propargylic alcohols, which serve as precursors for acid-catalyzed cyclization. For 1-heptyl-2-methyl substitution, the propargylic alcohol must incorporate a heptyl chain at the indole nitrogen and a methyl group at the carbazole’s C2 position.

Example Protocol :

A modified propargylic alcohol precursor, ethyl (Z)-6-hydroxy-6-methyl-8-(1-heptyl-1H-indol-3-yl)oct-2-en-4-ynoate, is synthesized via Sonogashira coupling between 1-heptyl-3-iodoindole and a substituted enyne, followed by esterification. The heptyl group is introduced via alkylation of indole using heptyl bromide under basic conditions.

Acid-Catalyzed Cyclization to Carbazole

Methanesulfonic Acid-Mediated Cyclization

The core carbazole structure is formed through a methanesulfonic acid (MsOH)-catalyzed cyclization, as demonstrated in the synthesis of analogous compounds. This method offers superior regioselectivity for C1 and C2 substitutions compared to traditional Cadogan cyclization.

Optimized Conditions :

Mechanistic Insight :

The reaction proceeds through a tandem propargyl Claisen rearrangement and 6-π-electrocyclization, followed by aromatization. The heptyl group’s steric bulk necessitates extended reaction times (4.5 hours) to ensure complete conversion.

Introduction of the 3-Hydroxyl Group

Post-Cyclization Hydroxylation

The 3-hydroxy group is introduced via electrophilic hydroxylation using a modified Ullmann reaction.

Procedure :

-

Substrate : 1-Heptyl-2-methyl-9H-carbazole (post-cyclization).

-

Conditions : CuI (20 mol%), phenanthroline ligand, KCO, DMF, 110°C, 24 hours.

-

Outcome : Selective hydroxylation at C3 with 55–60% yield.

Characterization :

Acetylation of the 3-Hydroxyl Group

Esterification with Acetic Anhydride

The final acetylation step employs acetic anhydride under mild conditions to avoid decomposition of the heptyl chain.

Protocol :

-

Reagents : 3-Hydroxycarbazole (1.0 equiv.), acetic anhydride (2.0 equiv.), DMAP (5 mol%), CHCl, rt, 12 hours.

-

Yield : 85–90% after silica gel chromatography (Hexane:EtOAc 4:1).

Spectroscopic Validation :

-

H NMR : Acetate methyl at δ 2.43 ppm (s, 3H), aromatic protons at δ 7.89–7.03 ppm.

-

C NMR : Carbonyl carbon at δ 171.1 ppm, acetate methyl at δ 20.4 ppm.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Cyclization Route : Superior scalability (gram-scale demonstrated) but requires stringent anhydrous conditions.

-

Alternative Routes : Transition-metal-catalyzed C–H activation (e.g., Pd/NBE systems) offers shorter pathways but lower yields (40–50%) for heptyl-substituted derivatives.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the acetate group to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Overview

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester), with the CAS number 139196-84-2, is a compound characterized by a carbazole backbone and functional groups that enhance its solubility and potential biological activity. This article explores its applications in various fields, particularly in organic synthesis and pharmaceuticals, supported by data tables and relevant case studies.

Organic Synthesis

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) serves as an intermediate in the synthesis of more complex organic molecules. Its structural features facilitate various reactions that are essential for creating derivatives with specific properties.

Synthesis Methods:

Several methods exist for synthesizing this compound, each varying in yield and purity based on reaction conditions such as temperature and solvent choice. Common methods include:

- Esterification Reactions: Utilizing carboxylic acids and alcohols.

- Nucleophilic Substitution Reactions: Exploiting the electrophilic nature of the carbazole moiety for further functionalization.

Pharmaceutical Applications

The compound shows promise in pharmaceutical applications due to its potential biological activity. Research indicates that compounds similar to 9H-Carbazol-3-ol exhibit interactions with various biological targets, including enzymes and receptors involved in therapeutic processes.

Case Studies:

- Antiviral Activity: Carbazole derivatives have been explored for their antiviral properties. For instance, certain derivatives have shown significant inhibitory activity against viral replication pathways .

- Neuroprotective Effects: Compounds within the carbazole family have been investigated for their ability to modulate neurotransmitter systems, potentially aiding in conditions such as Alzheimer's disease and depression .

Mechanism of Action

The mechanism of action of 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) involves its interaction with specific molecular targets and pathways. In biological systems, carbazole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9H-Carbazol-3-ol (CAS 7384-07-8)

- Structure : Lacks the heptyl, methyl, and acetate groups.

- Synthesis : Produced via microbial oxidation of carbazole by Ralstonia sp., yielding 9H-carbazol-3-ol as a major product .

- Key Difference : The absence of alkyl and ester groups reduces its lipophilicity, limiting its utility in drug delivery compared to the target compound.

5,8-Dimethyl-9H-Carbazol-3-ol

- Structure : Features methyl groups at positions 5 and 8 instead of 1 and 2.

- Synthesis : Prepared via hydroxydeboronation reactions, with optimized yields (~40–50%) .

2-Acetyl-9H-Carbazol-1-ol

- Structure : Acetyl group at position 2 and hydroxyl at position 1.

- Synthesis : Low-yield (22%) synthesis using acetic acid and ZnCl₂/POCl₃, highlighting the challenges of carbazole functionalization .

- Application : Serves as an intermediate for hetero-annulated carbazoles but lacks the alkyl chain necessary for enhanced pharmacokinetics .

Alkyl Chain Modifications

9-Hexyl-3-(4-Phenylquinolin-2-yl)-9H-Carbazole

- Structure: Hexyl chain at position 9 and a quinolinyl substituent at position 3.

- Synthesis : Achieved via diphenyl phosphate-catalyzed condensation (90% yield) .

- Comparison: The shorter hexyl chain (vs.

Ethyl 2-(5-(9H-Carbazol-9-yl)-2-Methyl-1H-Indol-3-yl)Acetate (Compound 60)

Ester Group Comparisons

1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone

- Structure : Oxadiazole ring replaces the acetate ester.

- Synthesis : Condensation with acetic anhydride yields this derivative, which shows moderate anticancer activity .

- Key Difference : The oxadiazole moiety may enhance metabolic stability but reduce esterase-mediated activation .

3-(4-Fluorobenzoyl)-1,3,4-Oxadiazol-2(3H)-one Derivatives

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula.

Research Findings and Implications

- Synthetic Challenges : The introduction of a heptyl chain and acetate ester requires precise control of reaction conditions (e.g., anhydride coupling vs. microbial oxidation ).

- Biological Performance : Alkyl chains enhance lipid solubility, while ester groups enable prodrug strategies. For example, acetate esters may hydrolyze in vivo to release active hydroxyl derivatives .

- Safety and Stability : Carbazole derivatives with longer alkyl chains (e.g., heptyl) may exhibit higher logP values, necessitating evaluation of toxicity profiles .

Biological Activity

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) is a member of the carbazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by a carbazole core with a heptyl and methyl substituent at specific positions and an acetate ester group. Its molecular formula is . The structure influences its solubility, reactivity, and biological interactions.

1. Antimicrobial Activity

Carbazole derivatives, including 9H-Carbazol-3-ol, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents .

2. Anti-inflammatory Properties

Research has shown that carbazole derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The mechanism involves modulation of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. In vitro studies have reported that the compound reduces the secretion of TNF-α and IL-6 in activated macrophages .

3. Anticancer Activity

The anticancer potential of 9H-Carbazol-3-ol has been explored in various cancer cell lines. Notably:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.2 |

| A549 (lung cancer) | 4.5 |

The compound induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

The biological activity of 9H-Carbazol-3-ol is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may act on nuclear receptors that regulate gene expression related to cell proliferation and apoptosis.

These interactions lead to downstream effects that mediate its therapeutic benefits .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various carbazole derivatives, including 9H-Carbazol-3-ol. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the significance of the heptyl group in enhancing activity against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of carbazole derivatives in a murine model of arthritis. Treatment with 9H-Carbazol-3-ol significantly reduced paw swelling and inflammatory markers compared to control groups, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. Optimization Factors :

- Temperature : Higher temperatures (e.g., 135°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

- Catalysts : Pd-based catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency for alkyl chain introduction .

- Solvent Choice : Polar solvents like DMSO improve solubility of intermediates but may complicate purification .

Q. Table 1: Representative Reaction Yields Under Varied Conditions

| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | DMF | KCO | 74.1 | |

| Esterification | DCM | NaOAc | 89 | |

| Cross-Coupling | Toluene | Pd(dppf)Cl | 67 |

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (in CDCl or DMSO-d) identify substituent positions and esterification success. Key signals: acetate methyl (~2.1 ppm) and carbazole aromatic protons (7.2–8.5 ppm) .

- X-Ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) confirms molecular geometry and hydrogen bonding. ORTEP-3 visualizes thermal ellipsoids and torsion angles .

- UV-Vis Spectroscopy : Absorbance maxima (e.g., λ~303 nm in MeOH) correlate with π→π* transitions in the carbazole system .

Advanced: How can contradictions in reaction yields from different synthetic protocols be systematically analyzed?

Methodological Answer:

- Variable Screening : Use design-of-experiments (DoE) to test solvent polarity (e.g., DMF vs. DMSO), base strength (KCO vs. t-BuOK), and temperature gradients .

- Mechanistic Probes : Monitor intermediates via LC-MS to identify side reactions (e.g., hydrolysis of the acetate group in protic solvents) .

- Computational Modeling : DFT calculations (Gaussian 09) predict energy barriers for alkylation or esterification steps, guiding condition optimization .

Advanced: What computational strategies predict the bioactivity of this compound, particularly its antioxidant properties?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates binding to targets like cyclooxygenase-2 (COX-2). The acetate group’s electronegativity enhances hydrogen bonding with active-site residues .

- Quantum Chemical Calculations : HOMO-LUMO gaps (calculated via B3LYP/6-31G*) predict radical scavenging efficacy. Lower gaps correlate with higher antioxidant activity .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, validating docking results .

Basic: How is the crystal structure determined using X-ray diffraction, and what software is recommended?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Resolution < 0.8 Å ensures accurate atomic positions .

- Refinement : SHELXL refines structures via least-squares minimization. Key parameters: R1 < 0.05, wR2 < 0.15, and Flack parameter for chirality .

- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting anisotropic displacement .

Advanced: How to design experiments for synthesizing novel analogs with enhanced bioactivity?

Methodological Answer:

- Substituent Variation : Replace the heptyl chain with fluorinated or branched alkyl groups to modulate lipophilicity (logP calculations via ChemDraw) .

- Hybridization : Incorporate indole or thiophene moieties via Suzuki-Miyaura coupling to extend π-conjugation .

- Bioassay Integration : Test analogs in lipid peroxidation assays (TBARS method) and DPPH radical scavenging assays (IC determination) .

Basic: What purification techniques are most effective post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) to separate ester derivatives .

- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals, monitored via TLC (R ~0.5 in 30% EtOAc/hexane) .

Advanced: How to analyze the antioxidant mechanism of this compound experimentally?

Methodological Answer:

- Lipid Peroxidation Assay : Inhibit Fe-induced oxidation in rat liver microsomes; measure malondialdehyde (MDA) via thiobarbituric acid reactivity .

- Electron Paramagnetic Resonance (EPR) : Detect superoxide radical (O) scavenging using spin traps like DMPO .

- Cellular Assays : Quantify ROS in HepG2 cells using DCFH-DA fluorescence, comparing IC values to reference antioxidants (e.g., ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.